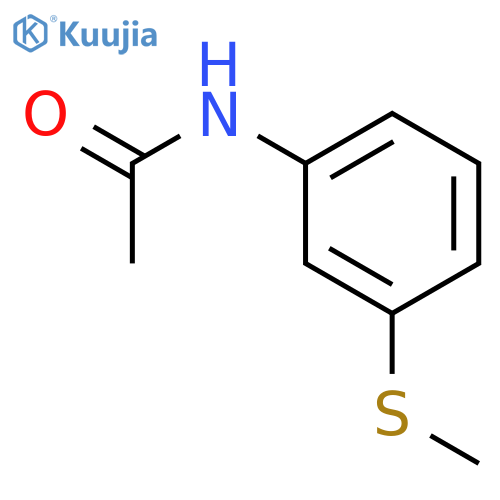Cas no 2524-78-9 (3-Acetamidothioanisole)
3-アセトアミドチオアニソールは、有機合成化学において重要な中間体として利用される化合物です。分子式C9H11NOSで表され、アセトアミド基とチオエーテル基を有する特徴的な構造を持ちます。この化合物は、医薬品や農薬の合成において、特に硫黄含有化合物の前駆体として有用です。高い反応性と選択性を示すため、複雑な分子骨格の構築に適しています。また、比較的安定な物性を示し、取り扱いが容易である点も利点です。実験室規模から工業的生産まで、幅広い用途に対応可能な多目的な試薬です。

3-Acetamidothioanisole structure
商品名:3-Acetamidothioanisole
3-Acetamidothioanisole 化学的及び物理的性質
名前と識別子
-
- 3-Acetamidothioanisole
- 3'-(Methylthio)acetanilide
- N-(3-(Methylthio)phenyl)acetamide
- N-(3-methylsulfanylphenyl)acetamide
- 3-Acetamino-thioanisol
- m-Methylmercapto-acetanilid
- Acetanilide,3'-(methylthio)- (7CI)
- 3-(Acetylamino)thioanisole
- NSC 157358
- N-[3-(Methylthio)phenyl]acetamide
- 3-Acetamido thioanisole
- N-[3-(Methylsulfanyl)phenyl]acetamide
- Acetamide, N-[3-(methylthio)phenyl]-
- N-Acetyl-m-(methylthio)aniline
- 3-acetamidothioaniso
- NSC157358
- PubChem10658
- WLN: 1VMR CS1
- n-acetyl-3-methylthio-anilin
- MLS000701567
- Acetanilide, 3'-(methylthio)-
- SMR000229022
- CS-0206794
- AN-652/40173320
- SCHEMBL5208634
- FT-0614850
- MFCD00026135
- DFRHNWNBWOIBRW-UHFFFAOYSA-N
- 3-(Acetamide)thioanisole
- AC-16442
- J-511495
- M1671
- DTXSID80879519
- N-[3-(Methylsulfanyl)phenyl]acetamide #
- HMS3377I16
- A817741
- AS-13442
- 1-(2-(O-TOLYLOXY)ETHYL)HYDRAZINE
- AKOS004072923
- N-(3-methylsulfanylphenyl)acetamide;3-Acetamidothioanisole
- Aniline, N-acetyl-3-(methylthio)-
- 2524-78-9
- HMS2515C19
- CHEMBL1332250
-
- MDL: MFCD00026135
- インチ: 1S/C9H11NOS/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)
- InChIKey: DFRHNWNBWOIBRW-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])C1=C([H])C([H])=C([H])C(=C1[H])N([H])C(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 181.05600
- どういたいしつりょう: 181.056135
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- 互変異性体の数: 3
- トポロジー分子極性表面積: 54.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ライトイエロー液体
- 密度みつど: 1.185
- ゆうかいてん: 76-80°C
- ふってん: 361.7°C at 760 mmHg
- フラッシュポイント: 186.5°C
- 屈折率: 1.578
- PSA: 54.40000
- LogP: 2.43990
- ようかいせい: 未確定
3-Acetamidothioanisole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H317
- 警告文: P261; P272; P280; P302+P352; P321; P333+P313; P363; P501
- RTECS番号:BW7025000
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
3-Acetamidothioanisole 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-Acetamidothioanisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1290067-25g |
3-ACETAMIDOTHIOANISOLE |
2524-78-9 | 97% | 25g |
$125 | 2024-06-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834393-25g |
3-Acetamidothioanisole |
2524-78-9 | 97% | 25g |
¥578.00 | 2022-09-03 | |
| Apollo Scientific | OR902818-25g |
3-Acetamidothioanisole |
2524-78-9 | 95% | 25g |
£275.00 | 2025-02-20 | |
| abcr | AB250273-25 g |
3'-(Methylthio)acetanilide |
2524-78-9 | 25g |
€232.70 | 2022-09-01 | ||
| TRC | A192240-100mg |
3-Acetamidothioanisole |
2524-78-9 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A192240-500mg |
3-Acetamidothioanisole |
2524-78-9 | 500mg |
$ 80.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | D118735-5g |
3-ACETAMIDOTHIOANISOLE |
2524-78-9 | 97% | 5g |
$200 | 2023-09-02 | |
| abcr | AB250273-5g |
3'-(Methylthio)acetanilide; . |
2524-78-9 | 5g |
€94.90 | 2024-04-18 | ||
| 1PlusChem | 1P003SQW-100g |
3-Acetamidothioanisole |
2524-78-9 | 97% | 100g |
$395.00 | 2025-02-20 | |
| Aaron | AR003SZ8-5g |
3-Acetamidothioanisole |
2524-78-9 | 97% | 5g |
$26.00 | 2025-01-22 |
3-Acetamidothioanisole 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
2524-78-9 (3-Acetamidothioanisole) 関連製品
- 10352-44-0(N-(4-(Methylthio)phenyl)acetamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 152840-81-8(Valine-1-13C (9CI))
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2524-78-9)3-Acetamidothioanisole

清らかである:99%
はかる:100g
価格 ($):379.0
atkchemica
(CAS:2524-78-9)3-Acetamidothioanisole

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ